4-hydroxy-6-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
6-hydroxy-4-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex heterocyclic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves the reaction of ethyl ester derivatives with corresponding anilines. The reaction is carried out at elevated temperatures, around 140°C, in the presence of a small amount of dimethylformamide (DMF) as a solvent . The synthesis proceeds smoothly and generally yields good results, although purification can sometimes be challenging due to the formation of colored complexes with heavy metal cations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring or the pyridine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve standard organic synthesis techniques .
Major Products
The major products formed from these reactions include various quinoline and pyridine derivatives, which can have different functional groups attached, depending on the reagents and conditions used .
Scientific Research Applications
6-hydroxy-4-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, including diuretic effects.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as diuretic activity, by influencing the function of the kidneys and urinary system .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: This compound has a similar core structure but with different substituents, leading to variations in biological activity.
7-hydroxy-5-oxo-N-(2-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide: Another closely related compound with slight structural differences that can affect its pharmacological properties.
Uniqueness
6-hydroxy-4-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is unique due to its specific combination of functional groups and ring structures.
Properties
Molecular Formula |
C18H15N3O3 |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
9-hydroxy-11-oxo-N-(pyridin-2-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c22-16-13-6-3-4-11-7-9-21(15(11)13)18(24)14(16)17(23)20-10-12-5-1-2-8-19-12/h1-6,8,22H,7,9-10H2,(H,20,23) |
InChI Key |
WKNIIUHSPCJVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NCC4=CC=CC=N4)O |
Origin of Product |
United States |
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